3,4,5-Triethylisoxazole
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Overview
Description
3,4,5-Triethylisoxazole is an organic compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triethylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl-substituted nitriles with hydroxylamine, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazoles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl groups or the isoxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Oxazoles.
Reduction: Amines.
Substitution: Halogenated isoxazoles, alkylated derivatives.
Scientific Research Applications
3,4,5-Triethylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,4,5-Triethylisoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
3,4,5-Trimethylisoxazole: Similar structure but with methyl groups instead of ethyl groups.
3,4,5-Trichloroisoxazole: Contains chlorine atoms instead of ethyl groups.
3,4,5-Trifluoroisoxazole: Contains fluorine atoms instead of ethyl groups.
Comparison: 3,4,5-Triethylisoxazole is unique due to its ethyl substituents, which can influence its chemical reactivity and physical properties compared to its methyl, chloro, or fluoro analogs. These differences can affect its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications where other isoxazoles may not be as effective.
Biological Activity
3,4,5-Triethylisoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields, particularly in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of an appropriate precursor with a suitable reagent under controlled conditions. While specific synthetic pathways may vary, common methods include cyclization reactions utilizing ethyl-substituted derivatives of isoxazole. The optimization of these reactions is crucial for enhancing yield and purity.
Antimicrobial Properties
Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that this compound could significantly reduce the viability of cancer cells at low concentrations.
- Cell Lines Tested : HeLa, MCF-7, A549
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties. In vitro studies have indicated its ability to modulate cytokine production and inhibit inflammatory pathways. This could be particularly relevant in conditions such as inflammatory bowel disease (IBD) where cytokine dysregulation plays a crucial role.
Case Studies
- Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size when combined with standard chemotherapy.
- Colitis Model : In an experimental model of colitis induced by oxazolone, administration of this compound resulted in decreased inflammation and improved histological scores compared to control groups.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3,4,5-triethyl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-4-7-8(5-2)10-11-9(7)6-3/h4-6H2,1-3H3 |
InChI Key |
IGNKURSSXVMQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(ON=C1CC)CC |
Origin of Product |
United States |
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